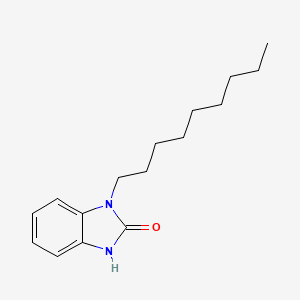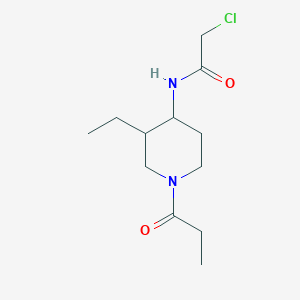
2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetamide group attached to a piperidine ring, which is further substituted with an ethyl and a propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethyl and Propanoyl Groups: The ethyl and propanoyl groups can be introduced through alkylation and acylation reactions, respectively. For instance, ethylation can be achieved using ethyl bromide in the presence of a base, while propanoylation can be carried out using propanoyl chloride.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired chloroacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alcohols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.
Hydrolysis Products: Carboxylic acids and amines.
Oxidation Products: N-oxides.
Reduction Products: Amines.
科学的研究の応用
2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide: Unique due to its specific substitution pattern on the piperidine ring.
2-Chloro-N-(2,6-xylyl)acetamide: Similar structure but with different substituents, leading to different chemical and biological properties.
2-Chloro-N-phenylacetamide: Another chloroacetamide derivative with a phenyl group instead of a piperidine ring.
Uniqueness
This compound is unique due to its combination of a chloroacetamide group with a substituted piperidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-chloro-N-(3-ethyl-1-propanoylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-9-8-15(12(17)4-2)6-5-10(9)14-11(16)7-13/h9-10H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIXQWZUFQOLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)CCl)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
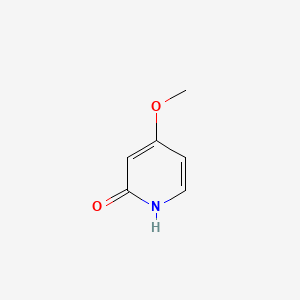
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)
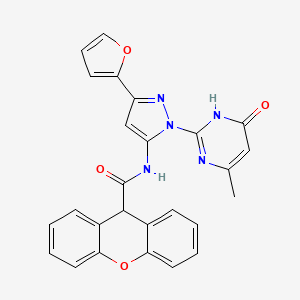
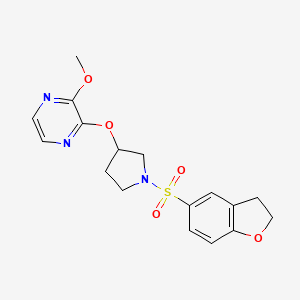

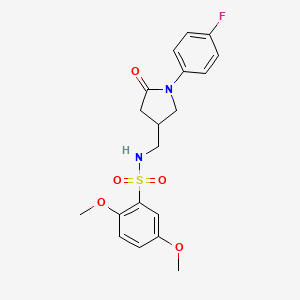
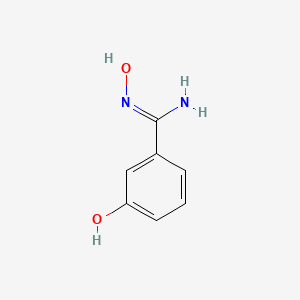
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)
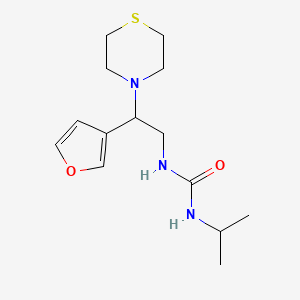
![1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423718.png)
